1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
Overview
Description
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H8N2O. It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms.
Mechanism of Action
Target of Action
It is used in the preparation of inhibitors of sarm1, a protein involved in axonal degeneration .
Mode of Action
As a chemical precursor, it may interact with its targets to form more complex compounds, potentially altering their function and leading to downstream effects .
Biochemical Pathways
Given its use in the synthesis of sarm1 inhibitors, it may indirectly influence pathways related to axonal degeneration .
Result of Action
As a precursor in the synthesis of sarm1 inhibitors, it may contribute to the prevention or treatment of axonal degeneration .
Action Environment
It should be stored under inert gas (nitrogen or argon) at 2-8°c .
Biochemical Analysis
Biochemical Properties
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the inhibition of the enzyme SARM1 (Sterile Alpha and TIR Motif Containing 1). SARM1 is involved in axonal degeneration, and inhibitors of this enzyme are being explored for their potential to prevent or treat neurodegenerative diseases . The interaction between this compound and SARM1 involves binding to the enzyme’s active site, thereby inhibiting its activity and preventing the downstream effects of axonal degeneration.
Cellular Effects
This compound has been shown to influence various cellular processes. In neuronal cells, it can prevent axonal degeneration by inhibiting SARM1, which is crucial for maintaining neuronal integrity . This compound also affects cell signaling pathways related to neuroprotection and may influence gene expression patterns associated with neuronal survival. Additionally, this compound can modulate cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly the enzyme SARM1. By binding to the active site of SARM1, this compound inhibits the enzyme’s activity, preventing the cleavage of NAD+ (Nicotinamide Adenine Dinucleotide) and subsequent axonal degeneration . This inhibition leads to the preservation of axonal integrity and neuronal function. Additionally, this compound may influence gene expression by modulating transcription factors involved in neuroprotection.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under inert gas conditions (nitrogen or argon) at temperatures between 2-8°C . Its stability may decrease over extended periods, leading to degradation and reduced efficacy. Long-term studies have shown that continuous exposure to this compound can maintain neuronal integrity and prevent axonal degeneration in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits SARM1 activity and prevents axonal degeneration without causing significant adverse effects . At higher doses, toxic effects may be observed, including cellular toxicity and disruption of normal cellular functions. It is crucial to determine the optimal dosage that maximizes neuroprotective effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to neuroprotection. It interacts with enzymes such as SARM1, modulating their activity and influencing metabolic flux . The compound’s effects on metabolite levels and metabolic pathways are crucial for understanding its role in neuroprotection and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1,3-dimethylpyrazole with formaldehyde under acidic conditions. The reaction typically proceeds as follows:
Reactants: 1,3-dimethylpyrazole and formaldehyde
Conditions: Acidic medium, such as hydrochloric acid
Temperature: Room temperature to moderate heating
Yield: Moderate to high yield depending on reaction conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid
Reduction: 1,3-Dimethyl-1H-pyrazole-4-methanol
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
1,3-Dimethyl-1H-pyrazole-5-carbaldehyde: Similar structure but with the aldehyde group at a different position, leading to different reactivity and applications.
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a methyl group at a different position, affecting its chemical properties and uses.
3,5-Dimethyl-1H-pyrazole-4-carbaldehyde:
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable building block in organic synthesis, and its potential biological activities open up opportunities for drug development and other applications.
Properties
IUPAC Name |
1,3-dimethylpyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-6(4-9)3-8(2)7-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJREDVLGVEPFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357205 | |
Record name | 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25016-12-0 | |
Record name | 1,3-Dimethyl-1H-pyrazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25016-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde in developing new insecticides?
A: this compound serves as a key building block for synthesizing novel pyrazole oxime derivatives. These derivatives have demonstrated promising insecticidal activity, particularly against Mythimna separata Walker (oriental armyworm) []. The aldehyde group (-CHO) at the 4th position of the pyrazole ring allows for easy modification and the introduction of various substituents, leading to the creation of diverse compounds with potentially enhanced insecticidal properties.
Q2: How does the structure of pyrazole oxime derivatives, synthesized from this compound, influence their insecticidal activity?
A: Research suggests that introducing a N-pyridylpyrazole unit into the pyrazole oxime skeleton, derived from this compound, significantly enhances insecticidal activity []. Specifically, compounds featuring a 3-chloropyridin-2-yl group on the oxime nitrogen and a (6-chloropyridin-3-yl)methoxy group at the 3-position of the N-pyridylpyrazole moiety demonstrated potent insecticidal activity against Mythimna separata Walker [].
Q3: Can you provide an example of a specific pyrazole oxime derivative synthesized from this compound and its observed insecticidal activity?
A3: A study highlighted two potent compounds: * 5-(2-bromophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde O-{1-(3-chloropyridin-2-yl)-3-[(6-chloropyridin-3-yl)methoxy]-1H-pyrazole-5-formyl}oxime 5-(4-t-butylphenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde-O-{1-(3-chloropyridin-2-yl)-3-[(6-chloropyridin-3-yl)methoxy]-1H-pyrazole5-formyl}oxime*
Q4: How is the three-dimensional structure of this compound derivatives determined, and how does this information contribute to understanding their activity?
A: Techniques like X-ray crystallography are used to elucidate the three-dimensional structures of these compounds [, , ]. Understanding the spatial arrangement of atoms within the molecule allows researchers to correlate structural features with observed biological activity. For instance, the dihedral angle between the benzene and pyrazole rings in 5-(2,4-Dichlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde was found to be 72.8° []. This type of structural information can be crucial in designing new derivatives with improved target binding and enhanced insecticidal activity.
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